![molecular formula C10H13ClN2 B1427382 3-Chloro-2-(piperidin-4-yl)pyridine CAS No. 899356-99-1](/img/structure/B1427382.png)
3-Chloro-2-(piperidin-4-yl)pyridine
Overview
Description
“3-Chloro-2-(piperidin-4-yl)pyridine” is a chemical compound that contains a pyridine ring and a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of piperidine-containing compounds is crucial for their biological activity .Chemical Reactions Analysis
Piperidine-containing compounds undergo various chemical reactions. For example, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives depend on their specific structure. For example, the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis of Piperidine Derivatives
3-Chloro-2-(piperidin-4-yl)pyridine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for a variety of intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. 3-Chloro-2-(piperidin-4-yl)pyridine can be used to design drugs targeting specific biological pathways. For instance, derivatives of this compound have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Anticancer Agents
This compound serves as a precursor in the development of anticancer agents. For example, tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone, which are synthesized using 3-Chloro-2-(piperidin-4-yl)pyridine , act as carbonic anhydrase IX inhibitors . These inhibitors are promising for the treatment of hypoxic tumors where carbonic anhydrase IX is overexpressed.
Treatment of Hyperglycemia
Compounds derived from 3-Chloro-2-(piperidin-4-yl)pyridine have shown potential in reducing blood glucose levels. This application is particularly relevant for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Organic Synthesis
In organic chemistry, 3-Chloro-2-(piperidin-4-yl)pyridine is used to develop fast and cost-effective methods for the synthesis of substituted piperidines. These methods are important for constructing synthetic medicinal blocks for drugs .
Biological Activity of Heterocycles
The compound is also studied for its role in the biological activity of heterocyclic compounds. Heterocycles are significant in biology and industry, with applications ranging from pharmaceuticals to industrial additives used in cosmetics, reprography, information storage, and plastics .
Safety and Hazards
Future Directions
Piperidines are important synthetic fragments for drug design, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-chloro-2-piperidin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOOCMIGLKZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297312 | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(piperidin-4-yl)pyridine | |
CAS RN |
899356-99-1 | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899356-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(4-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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